molecular formula C23H19ClN2O3 B11561736 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B11561736
M. Wt: 406.9 g/mol
InChI Key: FABXJFDTDAHBOI-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that features a benzoxazole moiety fused with a phenyl ring and a chlorophenoxy group. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and unique structural properties.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The benzoxazole ring can be oxidized to form quinone-like structures.

    Reduction: Reduction reactions can target the nitro groups if present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide

InChI

InChI=1S/C23H19ClN2O3/c1-23(2,29-18-12-10-16(24)11-13-18)22(27)25-17-7-5-6-15(14-17)21-26-19-8-3-4-9-20(19)28-21/h3-14H,1-2H3,(H,25,27)

InChI Key

FABXJFDTDAHBOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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